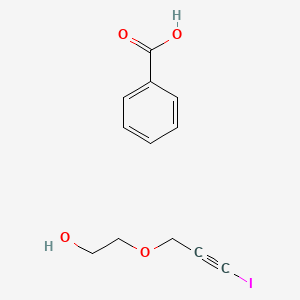
Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol is a compound that combines the structural features of benzoic acid and an iodinated alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol typically involves the following steps:
Preparation of 3-iodoprop-2-yn-1-ol: This can be achieved by reacting propargyl alcohol with iodine in the presence of a base such as potassium carbonate.
Esterification: The 3-iodoprop-2-yn-1-ol is then reacted with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alkyne group in the compound can undergo oxidation reactions to form various oxidized products.
Substitution: The iodine atom can be substituted with other nucleophiles in substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.
Major Products
Oxidation: Oxidized derivatives of the alkyne group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid and 3-iodoprop-2-yn-1-ol.
Scientific Research Applications
Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodinated alkyne group allows for potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propargyl alcohol: An alkyne alcohol used in organic synthesis.
Uniqueness
Benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol is unique due to the combination of an aromatic carboxylic acid, an iodinated alkyne, and an alcohol group in a single molecule
Properties
CAS No. |
89588-91-0 |
|---|---|
Molecular Formula |
C12H13IO4 |
Molecular Weight |
348.13 g/mol |
IUPAC Name |
benzoic acid;2-(3-iodoprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C5H7IO2/c8-7(9)6-4-2-1-3-5-6;6-2-1-4-8-5-3-7/h1-5H,(H,8,9);7H,3-5H2 |
InChI Key |
LOYGISWWNGMYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(COCC#CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















